molecular formula C7H5ClO2 B095410 2-Chloro-6-hydroxybenzaldehyde CAS No. 18362-30-6

2-Chloro-6-hydroxybenzaldehyde

Cat. No.: B095410
CAS No.: 18362-30-6
M. Wt: 156.56 g/mol
InChI Key: MVTWVXYIKIVAOJ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7) is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 4-position. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxyl group enables derivatization via esterification, etherification, or oxidation, while the methyl group enhances steric stability . Its molecular weight is 111.15 g/mol (free base) and 148.59 g/mol for its hydrochloride salt (CAS: 96831-65-1) .

Preparation Methods

Acid-Catalyzed Hydrolysis of 3-Chloro-2-(Dichloromethyl)Phenyloxy Derivatives

Reaction Overview

This method involves the transformation of 3-chloro-2-(dichloromethyl)phenyloxy derivatives into 2-chloro-6-hydroxybenzaldehyde under acidic conditions. The process exploits the reactivity of dichloromethyl groups, which undergo hydrolysis to yield the aldehyde functionality.

Reaction Conditions

  • Acid Catalysts : Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or formic acid (HCOOH) are commonly used.

  • Temperature : 120–170°C, optimized to balance reaction rate and product stability .

  • Molar Ratios : 0.3–15 mol of acid per mole of substrate ensures complete conversion without side reactions .

Mechanistic Pathway

The dichloromethyl group (-CCl₂) undergoes nucleophilic attack by water, facilitated by acid catalysis, to form a geminal diol intermediate. Subsequent elimination of HCl generates the aldehyde group. The hydroxyl group at the ortho position directs electrophilic substitution, ensuring regioselectivity .

Experimental Data

A representative procedure from the patent literature reports:

ParameterValue
Substrate3-Chloro-2-(dichloromethyl)phenyloxy derivative
Acid UsedH₂SO₄ (10% aqueous solution)
Temperature150°C
Reaction Time6 hours
Yield85–90%

Industrial Scalability

This method is favored in industrial settings due to its high yield and minimal byproduct formation. The use of inexpensive mineral acids and tolerance for elevated temperatures make it cost-effective. However, corrosion-resistant reactor materials are essential to withstand acidic conditions .

UV-Initiated Chlorination of Salicylaldehyde

Direct Chlorination Strategy

Direct chlorination of salicylaldehyde using chlorine gas (Cl₂) under UV irradiation provides a straightforward route to this compound. This method leverages radical intermediates to achieve selective chlorination at the ortho position relative to the hydroxyl group.

Reaction Setup

  • Solvent : Carbon tetrachloride (CCl₄) or tetrahydrofuran (THF).

  • Chlorinating Agent : Gaseous Cl₂, introduced via controlled bubbling.

  • Light Source : UV lamp (e.g., Heraeus TQ-Strahler) to generate chlorine radicals .

Mechanistic Insights

UV light cleaves Cl₂ into chlorine radicals (Cl- ), which abstract a hydrogen atom from salicylaldehyde’s aromatic ring. The resulting aryl radical reacts with another Cl- to form the chlorinated product. The hydroxyl group’s directing effect ensures preferential substitution at the ortho position .

Performance Metrics

A patented example achieved 98% yield under the following conditions:

ParameterValue
SubstrateSalicylaldehyde
SolventCarbon tetrachloride
Cl₂ PressureAtmospheric
Temperature50°C
UV Irradiation Duration450 minutes
Yield98%

Advantages and Limitations

  • Advantages : High regioselectivity, minimal purification requirements, and compatibility with continuous-flow reactors.

  • Limitations : Requires handling of toxic Cl₂ gas and UV equipment, posing safety challenges .

Comparative Analysis of Methods

Efficiency and Selectivity

MethodYieldSelectivityScalabilityCost
Acid-Catalyzed Hydrolysis85–90%HighIndustrialLow
UV-Initiated Chlorination95–98%Very HighPilot-ScaleModerate

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows it to be transformed into more complex structures.

Biology

Research has indicated that 2-chloro-6-hydroxybenzaldehyde exhibits potential antimicrobial and antioxidant properties. The compound's hydroxyl and aldehyde groups facilitate interactions with biological molecules, making it a candidate for further biological studies.

Medicine

The compound is explored for its role in developing new therapeutic agents, particularly through the formation of Schiff bases with primary amines. These Schiff bases are known to exhibit various biological activities, including antioxidant effects.

Industry

In industrial applications, this compound is utilized as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of chlorosalicylaldehydes, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Schiff Bases

Research focused on synthesizing Schiff bases from this compound showed promising results in enhancing antioxidant activity compared to their parent compounds. This highlights its potential role in medicinal chemistry for developing therapeutic agents.

Mechanism of Action

The mechanism of action of 2-chloro-6-hydroxybenzaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases exhibit various biological activities, including antioxidant properties. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
(4-Methyl-1H-imidazol-5-yl)methanol hydrochloride Methyl at 5-position; HCl salt 148.59 Increased water solubility; used in medicinal chemistry for salt formation .
(1-Benzyl-1H-imidazol-5-yl)methanol Benzyl at 1-position 188.23 Enhanced lipophilicity; potential CNS-targeting applications due to benzyl group .
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Phenyl-CH₂-imidazole backbone 188.23 Rigid aromatic structure; used in fluorescence probes and metal-organic frameworks .
(1-Trityl-1H-imidazol-4-yl)methanol Trityl (triphenylmethyl) at 1-position 340.42 Bulky protecting group; stabilizes imidazole during peptide synthesis .
(1-Methyl-1H-imidazol-4-yl)methylamine Hydroxyl → amine substitution 111.15 Basic functionality; precursor for Schiff bases or coordination complexes .

Functional Derivatives

Compound Name Functional Group Reactivity/Applications References
Methyl 2-(4-(1-methyl-1H-imidazol-4-yl)phenoxy)propanoate Ester linkage Hydrolyzed to carboxylic acid for IMPDH inhibitor synthesis .
(S)-2-(3-(tert-butoxycarbonylamino)propanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoate Peptide backbone Building block for carnosine analogs with antioxidant properties .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl group Intermediate for antiproliferative agents; undergoes nucleophilic substitution .

Physicochemical Properties

  • Solubility: The hydrochloride salt of (1-methyl-1H-imidazol-4-yl)methanol exhibits higher aqueous solubility compared to the free base, making it preferable for formulations .
  • Lipophilicity: Benzyl-substituted derivatives (e.g., (1-Benzyl-1H-imidazol-5-yl)methanol) show increased logP values, enhancing blood-brain barrier penetration .
  • Stability : Trityl-protected derivatives resist oxidation and nucleophilic attack, enabling use in multi-step syntheses .

Reactivity Comparison

  • Hydroxyl Group: The primary site for esterification (e.g., with propanoic acid in ) or etherification (e.g., chlorination in ).
  • Amine Derivatives : Methylamine analogues participate in condensation reactions to form imines or amides .
  • Aromatic Substitutions : Phenyl-containing derivatives (e.g., ) undergo electrophilic substitution for functionalization.

Biological Activity

2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an organic compound with the molecular formula C7H5ClO2. It is characterized by a white to light yellow crystalline solid form and has a melting point of 51-55 °C. This compound is notable for its potential biological activities, particularly in antimicrobial and antioxidant domains.

Chemical Structure and Properties

The structure of this compound features a benzene ring with a chlorine atom at the ortho position (position 2) relative to a hydroxyl group (OH) at position 6, alongside an aldehyde group (CHO). This configuration contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC7H5ClO2
Molecular Weight158.57 g/mol
Melting Point51-55 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the formation of Schiff bases with primary amines, which may disrupt bacterial cell function.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. Studies have indicated that derivatives formed from this compound can effectively reduce oxidative damage in cellular models.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of various aldehydes, including this compound, found it effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as a therapeutic agent.
  • Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels. This suggests its potential application in protecting cells against oxidative damage.

The biological activity of this compound can be explained through its chemical interactions:

  • Formation of Schiff Bases : The aldehyde group reacts with primary amines to form stable Schiff bases, which exhibit enhanced biological activities.
  • Hydroxyl Group Activity : The presence of the hydroxyl group contributes to its antioxidant capacity by donating hydrogen atoms to free radicals, thus neutralizing them.

Synthesis of Therapeutic Agents

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use in developing new therapeutic agents targeting microbial infections and oxidative stress-related conditions.

Industrial Uses

Beyond biological applications, this compound is also utilized in the production of dyes and pigments due to its reactive nature and ability to form complex structures with other organic compounds.

Comparison with Similar Compounds

In comparison with other chlorinated salicylaldehydes, such as 2-chloro-4-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde, the unique positioning of substituents on the benzene ring significantly influences their reactivity and biological activity profiles.

CompoundAntimicrobial ActivityAntioxidant Activity
This compoundHighHigh
2-Chloro-4-hydroxybenzaldehydeModerateModerate
3-Chloro-2-hydroxybenzaldehydeLowLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-hydroxybenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : Common methods include oxidation of substituted toluene derivatives (e.g., hydrogen peroxide-mediated oxidation of 2-chloro-6-hydroxytoluene) or chlorination/hydroxylation of benzaldehyde precursors. Optimization involves adjusting catalysts (e.g., Fe³⁺), temperature (60–80°C), and solvent polarity to enhance yield .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1^1H/13^{13}C NMR (DMSO-d₆ solvent) and FT-IR (C=O stretch ~1680 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Approach : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles and hydrogen-bonding networks. For example, the aldehyde group’s planarity and Cl–O intramolecular interactions can be validated .
  • Challenges : Crystal growth may require slow evaporation in ethanol/water mixtures. Disorder in the hydroxyl group orientation can be addressed using restraints in refinement .

Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution?

  • Mechanistic Insight : The chloro group at position 2 is meta-directing, favoring substitution at position 4 or 5. Hydroxyl groups activate the ring but may require protection (e.g., acetylation) during reactions with amines or thiols .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve contradictions in experimental spectral data for this compound?

  • Method : B3LYP/6-311++G(d,p) calculations predict vibrational frequencies (IR), NMR chemical shifts (GIAO method), and electronic transitions (TD-DFT). Discrepancies between experimental and computed data may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .
  • Case Study : Disputed 13^{13}C NMR peaks for the aldehyde carbon can be resolved by comparing Boltzmann-weighted conformer populations .

Q. What strategies mitigate byproduct formation during multi-step synthesis of benzimidazole derivatives from this compound?

  • Optimization : In HCV inhibitor synthesis (e.g., compound 1 in ), critical steps include:

  • Protection : Acetylation of the hydroxyl group before condensation with 1,2-phenylenediamine.
  • Purification : Use of silica gel chromatography (ethyl acetate/hexane gradient) to isolate intermediates.
  • Yield Improvement : Catalytic Pd/C for Suzuki couplings (85% yield) and microwave-assisted cyclization (15 min, 120°C) .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Computational Analysis : DFT (M06-2X/def2-TZVP) reveals keto-enol tautomerism. In polar solvents (water), the keto form dominates due to stabilization of the carbonyl group. At pH > 8, deprotonation of the hydroxyl group shifts equilibrium toward the enolate, confirmed by UV-Vis (λₐᵦₛ ~320 nm) .

Q. What are the challenges in refining the crystal structure of metal complexes derived from this compound?

  • Technical Considerations : SHELXL refinement may encounter issues with:

  • Disorder : Dynamic disorder in flexible ligands requires PART and ISOR restraints.
  • Twinned Crystals : HKLF 5 format in SHELX handles twin laws (e.g., twofold rotation along [100]) .
    • Example : A Cu(II) complex exhibited pseudosymmetry, resolved using the TWIN/BASF command .

Properties

IUPAC Name

2-chloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWVXYIKIVAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336015
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-30-6
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Potassium hydroxide (10 g) was added slowly to a stirred solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethylsulfoxide (20 mL) at 0° C., the reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with water (100 mL) and acidified to pH 2 with concentrated HCl. The precipitates were filtered, washed with water (2×100 mL) and dried over anhydrous sodium sulfate, to give a residue which was used directly in the next step. Yield: 8.5 g (62%). 1H NMR (400 MHz, CDCl3) δ ppm 6.85-7.02 (m, 2H) 7.39-7.47 (m, 1H) 10.41 (s, 1H) 11.95 (s, 1H).
Quantity
10 g
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reactant
Reaction Step One
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14 g
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20 mL
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde (2.44 g, 15.4 mmol) in DMSO (20 mL) at 0° C. was added potassium hydroxide (2.23 g, 33.8 mmol) slowly. The reaction mixture was allowed to stir and warm to rt overnight and then diluted with water (65 mL). The mixture was acidified to pH<1 with conc. HCl. A white solid formed and was filtered, washed with water, and dried to give 2-chloro-6-hydroxybenzaldehyde (1.48 g, 61%). LCMS: (FA) ES-155.0.
Quantity
2.44 g
Type
reactant
Reaction Step One
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2.23 g
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Reaction Step One
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Quantity
20 mL
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0 (± 1) mol
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65 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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